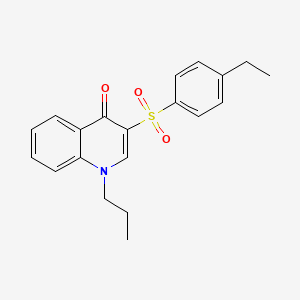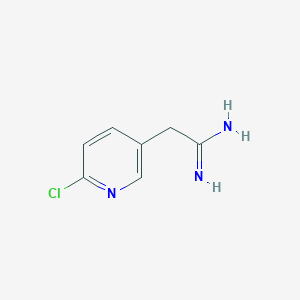![molecular formula C16H17NO5 B2755311 3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid CAS No. 851903-42-9](/img/structure/B2755311.png)
3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid” is a chemical entity with the molecular formula C16H17NO5 . It has a molecular weight of 303.31 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a dimethyl-1,2-oxazol-4-yl group attached to a methoxyphenylprop-2-enoic acid group . The presence of the oxazole ring, a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom, is a key feature of this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 303.31 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- Hydrogen-Bonded Chains and Network Structures : Studies on similar compounds such as (E)-4-methoxycinnamic acid have shown that these molecules can form hydrogen-bonded chains and network structures. Such characteristics could be relevant for the development of new materials or the study of molecular interactions (Yang et al., 2006).
Chemical Synthesis and Reactions
- Catalytic Reactions and Derivative Formation : Research on compounds like 4-Yn-1-ones, which are structurally related to the compound , has explored their reactivity under catalytic conditions, leading to various derivatives like tetrahydrofuran and oxazoline derivatives. This indicates potential applications in synthetic chemistry and pharmaceuticals (Bacchi et al., 2005).
Analytical Applications
- Development of Analytical Methods : The availability of dimethyl derivatives of certain compounds has led to the development of efficient gas chromatographic methods for trace analysis, suggesting potential analytical applications for derivatives of the compound (Anisuzzaman et al., 2000).
Crystallography and Materials Science
- Crystal Structure Analysis : Research on structurally similar compounds has involved X-ray crystallography to understand their crystal structure, which can be vital for materials science and the development of novel materials (Venkatesan et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid' involves the synthesis of the starting material, 4-(dimethylamino)phenol, followed by the synthesis of the intermediate, 4-[(dimethylamino)methyl]-2-methoxyphenol, which is then reacted with 3-bromo-1-propene to yield the final product.", "Starting Materials": [ "4-nitrophenol", "dimethylamine", "sodium borohydride", "methyl iodide", "3-bromo-1-propene", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "4-nitrophenol is reduced to 4-aminophenol using sodium borohydride in the presence of water and hydrochloric acid.", "4-aminophenol is reacted with dimethylamine and methyl iodide to yield 4-(dimethylamino)phenol.", "4-(dimethylamino)phenol is reacted with formaldehyde and sodium hydroxide to yield 4-[(dimethylamino)methyl]-2-methoxyphenol.", "4-[(dimethylamino)methyl]-2-methoxyphenol is reacted with 3-bromo-1-propene in the presence of sodium hydroxide to yield the final product, 3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid." ] } | |
| 851903-42-9 | |
Fórmula molecular |
C16H17NO5 |
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H17NO5/c1-10-13(11(2)22-17-10)9-21-14-6-4-12(5-7-16(18)19)8-15(14)20-3/h4-8H,9H2,1-3H3,(H,18,19) |
Clave InChI |
AGHIZDYJLUTOLB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
SMILES canónico |
CC1=C(C(=NO1)C)COC2=C(C=C(C=C2)C=CC(=O)O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2755228.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine](/img/structure/B2755229.png)
![2-{[2-(3,4-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2755233.png)
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2755235.png)
![3-[Methyl-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]amino]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2755236.png)
![1-(5-Fluoro-3-methylpyridine-2-carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2755237.png)
![3-[(4-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2755238.png)
![2-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2755239.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2755242.png)

![2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2755245.png)
![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)
![2-[(4-methylbenzyl)sulfanyl]-3H-indol-3-one N-phenylhydrazone](/img/structure/B2755248.png)
